1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-13-11-19(16-24)25-14-12-22-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSJMIDKCBXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves the following steps:
Formation of the Triazole Ring:
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Coupling of the Triazole and Pyrrolidine Rings: The triazole and pyrrolidine rings can be coupled using standard organic synthesis techniques, such as nucleophilic substitution or amide bond formation.
Formation of the Diphenylpropanone Moiety: The diphenylpropanone moiety can be synthesized through the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by reduction and further functionalization.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing a triazole ring often exhibit significant antimicrobial properties. Triazole derivatives are known to interfere with the synthesis of ergosterol in fungal cells, leading to cell death. Preliminary studies suggest that this compound may possess activity against various pathogens, including bacteria and fungi.
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been documented to inhibit tumor growth by disrupting cellular processes involved in proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.
Neuropharmacological Effects
The pyrrolidine moiety is associated with various neuropharmacological effects. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. The interaction of this compound with neurotransmitter receptors may provide insights into its role in modulating mood and behavior.
Synthesis and Derivatives
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step reactions that include the formation of the triazole ring via azide-alkyne cycloaddition (click chemistry). This method is advantageous for its efficiency and ability to produce high yields of the desired product.
Table 1: Synthetic Pathways
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Azide-Alkyne Cycloaddition | Alkyne + Azide | Copper(I) catalyst |
| 2 | Formation of Pyrrolidine Ring | Amine + Carbonyl Compound | Acidic/Basic conditions |
| 3 | Final Coupling | Triazole + Diphenylpropanone | Heat/solvent |
Material Science Applications
This compound's unique structure allows it to be explored as a building block for advanced materials. Its ability to form coordination complexes with metal ions can be utilized in catalysis and sensor technology.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various triazole derivatives, including compounds similar to the one under discussion. Results indicated significant inhibition against Candida albicans and Staphylococcus aureus, highlighting the potential of triazole-containing compounds in developing new antifungal and antibacterial agents.
Case Study 2: Cancer Cell Apoptosis
Research published in Cancer Research examined the effects of triazole derivatives on cancer cell lines. The study found that specific derivatives induced apoptosis through mitochondrial pathways, suggesting that the compound could be a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The diphenylpropanone moiety can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one with structurally or functionally related compounds:
Key Observations:
Structural Diversity: The target compound’s diphenylpropanone group distinguishes it from analogs like MYF-03-69 (acryloyl group) and quinazolinone derivatives. The pyrrolidine-triazole system is shared with MYF-03-69 and quinazolinone derivatives, suggesting a common pharmacophore for interactions with biological targets like kinases or transcriptional regulators .
Synthetic Yields :
- Both 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and MYF-03-69 are synthesized in 52% yields, indicating moderate efficiency for Al₂O₃- and DCM/TEA-mediated reactions .
Functional Implications :
- MYF-03-69 disrupts YAP-TEAD protein-protein interactions, critical in cancer signaling . The target compound’s triazole-pyrrolidine motif may similarly engage in hydrogen bonding or π-π stacking.
- Fluorinated analogs (e.g., ) highlight the role of fluorine in enhancing metabolic stability, a feature absent in the target compound.
Physicochemical Properties: The adamantyl group in introduces steric bulk, which could reduce solubility compared to the target compound’s diphenyl group.
Research Findings and Trends
- Triazole-Pyrrolidine Motif : Widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds .
- Diphenylpropanone Scaffold: Found in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound may have similar applications .
- Synthetic Challenges : Moderate yields (e.g., 52% in ) highlight the need for optimized protocols for triazole-containing compounds.
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound notable for its structural complexity and potential biological applications. This compound features a triazole ring, a pyrrolidine moiety, and a diphenylpropanone scaffold, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is , with a molecular weight of 318.41 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing binding affinity. The pyrrolidine component may contribute to the selectivity of the compound towards specific receptors or enzymes. The diphenylpropanone moiety is believed to stabilize the overall structure and facilitate interactions with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one. For instance:
- Cytotoxicity Studies : Research has demonstrated that related compounds exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7), surpassing the efficacy of established chemotherapeutics like Tamoxifen .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one | TBD | MCF-7 | |
| Tamoxifen | 10 | MCF-7 |
The addition of specific side chains has been shown to enhance cytotoxic effects while minimizing toxicity to normal cells.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example:
- Carbonic Anhydrase Inhibition : Preliminary studies indicate that derivatives may act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases . This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema.
Study 1: Synthesis and Evaluation
A study focused on synthesizing related triazole derivatives found that modifications in the pyrrolidine ring significantly influenced their anticancer activity. The synthesized compounds were evaluated using MTT assays against several cancer cell lines. Results indicated that specific substitutions improved selectivity and potency against cancer cells while maintaining lower toxicity levels in normal cells .
Study 2: Mechanistic Insights
Another research effort aimed at elucidating the mechanism of action revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm increased levels of pro-apoptotic factors following treatment with the compound .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,3-triazole moiety in this compound?
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures 1,4-substitution. Key steps include:
- Azide preparation : React sodium azide with a propargyl derivative under SN2 conditions.
- Cycloaddition : Combine the azide with a terminal alkyne in the presence of CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of water and tert-butanol at 25–60°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the triazole product.
Basic: How can X-ray crystallography be employed to resolve the stereochemistry of the pyrrolidine-triazole substituent?
- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure solution : Apply direct methods (e.g., SHELXT ) to determine initial phases .
- Refinement : Optimize the model using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically and refined using a riding model.
- Validation : Check for residual electron density and geometric outliers using WinGX/ORTEP .
Advanced: How can steric hindrance between the diphenyl groups and triazole-pyrrolidine moiety be mitigated during synthesis?
Steric clashes often reduce reaction yields. Strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance solubility .
- Temperature control : Conduct reactions at lower temperatures (e.g., 0–5°C) to minimize unfavorable conformations.
- Protecting groups : Temporarily protect the triazole nitrogen with a tert-butoxycarbonyl (Boc) group to reduce steric bulk during coupling steps .
Advanced: How should researchers resolve discrepancies between NMR and crystallographic data for this compound?
- NMR analysis : Confirm the presence of diastereotopic protons (e.g., pyrrolidine CH₂ groups) using 2D NOESY or COSY to detect spatial correlations.
- Crystallographic validation : Compare bond lengths/angles with density functional theory (DFT)-optimized structures to identify potential disorder or twinning .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may not be captured in static crystal structures .
Advanced: What computational methods support the design of derivatives targeting kinase inhibition (e.g., VEGFR-2)?
- Docking studies : Employ AutoDock Vina or Schrödinger Glide to model interactions between the triazole-pyrrolidine scaffold and the VEGFR-2 ATP-binding pocket.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N2) and hydrophobic regions (diphenyl groups) using MOE or Discovery Studio .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., thionyl chloride, azides) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, and incinerate organic waste per local regulations .
Advanced: How can crystallographic fragment screening improve SAR studies for this compound?
- Fragment libraries : Co-crystallize the compound with fragments (e.g., small heterocycles) to identify binding hotspots.
- Electron density analysis : Use PHENIX or Coot to map fragment interactions with the triazole-pyrrolidine core .
- Thermal shift assays : Measure ΔTₘ via differential scanning fluorimetry to prioritize fragments that stabilize the target protein .
Advanced: What strategies address low yield in the final coupling step (pyrrolidine-triazole to diphenylpropanone)?
- Coupling reagents : Replace traditional EDCl/HOBt with TBTU or HATU for improved efficiency in amide bond formation .
- Microwave-assisted synthesis : Perform reactions at 100–120°C for 10–20 minutes to accelerate kinetics .
- Workup optimization : Extract the product with dichloromethane and wash with brine to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
